6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline
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Overview
Description
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the family of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a chlorine atom at the 6th position, a methoxy group at the 4th position, and a methyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-acetyl-4-hydroxy-1-methylquinolin-2-one with hydrazine hydrate to form the pyrazole ring. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield demethylated or dechlorinated products.
Scientific Research Applications
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, particularly as an inhibitor of specific kinases involved in cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Chemical Research: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting cellular processes such as proliferation and apoptosis . The exact pathways involved depend on the specific target and the context of its use in research or therapy .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]pyridine: Similar structure but with a pyridine ring instead of a quinoline ring.
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-C]quinoline: Similar structure but with a different fusion pattern of the pyrazole and quinoline rings.
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine: Similar structure but with a pyrimidine ring instead of a quinoline ring.
Uniqueness
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methoxy group.
Properties
CAS No. |
61689-20-1 |
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Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
6-chloro-4-methoxy-1-methylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C12H10ClN3O/c1-16-12-9(6-14-16)11(17-2)8-5-7(13)3-4-10(8)15-12/h3-6H,1-2H3 |
InChI Key |
WICHRYHFSBSIRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC3=C(C=C(C=C3)Cl)C(=C2C=N1)OC |
Origin of Product |
United States |
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